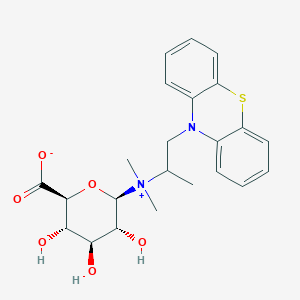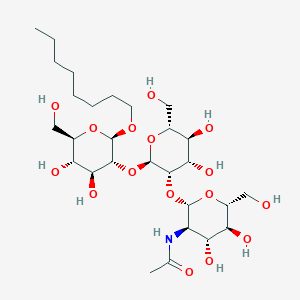
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien is a complex organic molecule with significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien typically involves multiple steps, including the protection of hydroxyl groups, formation of double bonds, and introduction of methyl groups. The process often begins with a suitable prostaglandin precursor, which undergoes selective protection of hydroxyl groups using tetrahydropyranyl (THP) groups. This is followed by the introduction of double bonds through controlled dehydrogenation reactions. The final steps involve the addition of methyl groups at specific positions to achieve the desired structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The tetrahydropyranyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Acidic conditions, such as hydrochloric acid (HCl), are used to remove tetrahydropyranyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of double bonds results in saturated hydrocarbons.
科学研究应用
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and double bonds play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular responses.
相似化合物的比较
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: can be compared with other similar compounds, such as:
Prostaglandins: These compounds share a similar core structure but differ in the presence and position of functional groups.
Leukotrienes: Similar in their role as signaling molecules but differ in their biosynthetic pathways and biological effects.
Thromboxanes: Related in their involvement in platelet aggregation and vascular functions but have distinct structural features.
The uniqueness of This compound
属性
CAS 编号 |
1316264-00-2 |
|---|---|
分子式 |
C₃₃H₅₃D₃O₇ |
分子量 |
567.81 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










